molecular formula C21H22N4O3S2 B2916887 N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392294-91-6

N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2916887
CAS RN: 392294-91-6
M. Wt: 442.55
InChI Key: WLQMDEWMWSJQHC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties Research on compounds with similar structures, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, explores their synthesis through carbodiimide condensation, highlighting their chemical properties and potential as intermediates in pharmaceutical synthesis (Yu et al., 2014). This suggests that compounds like N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide could serve as useful synthetic intermediates in developing new chemical entities with potential biological activity.

Biological and Pharmacological Activities Compounds incorporating 1,3,4-thiadiazol structures have been studied for their anticancer activities. For instance, 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives have demonstrated reasonable anticancer activity against various cancer cell lines, particularly melanoma types, suggesting the therapeutic potential of structurally similar compounds in oncology research (Duran & Demirayak, 2012).

Enzyme Inhibition and Potential Therapeutic Applications The study of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides indicates that these compounds exhibit significant enzyme inhibition activities, such as against acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's (Rehman et al., 2013). This points towards the importance of researching similar compounds for their potential therapeutic benefits.

Chemical Analysis and Environmental Monitoring The analysis and detection of chloroacetamide herbicides and their metabolites in natural water show the relevance of similar compounds in environmental science, emphasizing the need for methods to detect and quantify such chemicals in ecosystems (Zimmerman et al., 2002).

properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-4-5-14(2)17(10-13)22-19(27)12-29-21-25-24-20(30-21)23-18(26)11-15-6-8-16(28-3)9-7-15/h4-10H,11-12H2,1-3H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMDEWMWSJQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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